molecular formula C13H15N5OS B15019495 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-tert-butylacetamide

2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-tert-butylacetamide

Cat. No.: B15019495
M. Wt: 289.36 g/mol
InChI Key: UAKPIKDUQLMHJK-UHFFFAOYSA-N
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Description

2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-tert-butylacetamide is a complex organic compound with the molecular formula C14H17N5OS This compound features a pyridine ring substituted with amino and cyano groups, a sulfanyl group, and a tert-butylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-tert-butylacetamide typically involves multi-step organic reactionsThe sulfanyl group is then added via a thiolation reaction, and finally, the tert-butylacetamide moiety is introduced through an amidation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-tert-butylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-tert-butylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-tert-butylacetamide involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-tert-butylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butylacetamide moiety provides steric hindrance, which can influence the compound’s interaction with biological targets and its overall stability .

Properties

Molecular Formula

C13H15N5OS

Molecular Weight

289.36 g/mol

IUPAC Name

2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl-N-tert-butylacetamide

InChI

InChI=1S/C13H15N5OS/c1-13(2,3)18-10(19)7-20-12-9(6-15)4-8(5-14)11(16)17-12/h4H,7H2,1-3H3,(H2,16,17)(H,18,19)

InChI Key

UAKPIKDUQLMHJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)CSC1=C(C=C(C(=N1)N)C#N)C#N

Origin of Product

United States

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